N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked via a methyl-piperidine bridge to a 5-fluoropyrimidine moiety. Key features include:
- Molecular Formula: C₁₇H₁₇F₄N₅O₂S.
- Key Functional Groups: 5-Fluoropyrimidin-2-yl (electron-deficient aromatic system), piperidine (flexible nitrogen-containing heterocycle), and 3-(trifluoromethyl)benzenesulfonamide (polar sulfonamide with lipophilic CF₃ group).
- Synthetic Route: Likely synthesized via nucleophilic substitution or coupling reactions, analogous to methods in and , where sulfonyl chlorides react with amines or heterocycles .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c18-14-10-22-16(23-11-14)25-6-4-12(5-7-25)9-24-28(26,27)15-3-1-2-13(8-15)17(19,20)21/h1-3,8,10-12,24H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVVKWLFTAORDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a piperidine ring, a fluorinated pyrimidine, and a benzenesulfonamide moiety, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C17H18F4N4O2S, with a molecular weight of 418.4 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F4N4O2S |
| Molecular Weight | 418.4 g/mol |
| Structure | Structure |
| CAS Number | 2034285-57-7 |
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit notable anticancer properties. A study evaluating several trifluoromethylquinoline derivatives found that compounds containing a benzenesulfonamide moiety showed significant in vitro activity against various cancer cell lines. Notably, one derivative displayed higher cytotoxicity than doxorubicin, a standard chemotherapy drug .
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring enhances binding affinity to targets, while the sulfonamide group may modulate pharmacokinetic properties .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Molecular Docking : Molecular docking studies indicate strong binding affinity to the active site of PI3K (phosphoinositide 3-kinase), which is crucial for cell growth and survival pathways in cancer cells .
- Comparative Studies : Comparative studies with other sulfonamide derivatives have highlighted the enhanced efficacy of this compound due to its unique structural characteristics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Piperidine vs.
- Fluorination Patterns : The 5-fluoropyrimidine group in the target compound is distinct from the bis(4-fluorophenyl) groups in 6k or the chloro/fluoro combinations in 13p. Fluorine improves metabolic stability and electronegativity, critical for enzyme inhibition .
- Synthetic Complexity : Yields for analogs vary widely (28–65%), suggesting the target compound’s synthesis may require optimized coupling conditions for the pyrimidine moiety .
Physicochemical and Pharmacological Properties
Table 2: Functional Group Impact on Properties
Key Observations :
- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (LogP ~3.5), similar to 13p but lower than Goxalapladib’s naphthyridine core (~5.8). This balance may favor membrane permeability without excessive hydrophobicity .
- Bioactivity: While direct data for the target compound are unavailable, pyrimidine-containing sulfonamides (e.g., 13p) show herbicidal activity, whereas piperazine analogs (e.g., 6k) target neurological enzymes.
Substituent Effects on Reactivity and Stability
- Trifluoromethyl vs.
- Pyrimidine vs. Pyridine : The 5-fluoropyrimidine moiety offers hydrogen-bonding sites (N1 and N3) absent in pyridine-based analogs (e.g., 17d), improving target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
